N-(4-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide
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Overview
Description
N-(4-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide: is a complex organic compound characterized by its unique structure, which includes a benzothiazole ring fused with a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of this compound typically involves multiple steps, starting with the formation of the benzothiazole core. One common approach is the cyclization of 2-aminothiophenol with chloroacetic acid, followed by alkylation with prop-2-ynyl bromide to introduce the prop-2-ynyl group. The final step involves the formation of the furan-2-carboxamide moiety through a condensation reaction with furan-2-carboxylic acid.
Industrial Production Methods: : On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: : This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: : For oxidation reactions, common reagents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄). Reduction reactions may involve hydrogen gas (H₂) in the presence of a palladium catalyst. Substitution reactions can be facilitated by nucleophiles such as amines or halides under specific conditions.
Major Products Formed: : The major products formed from these reactions can vary, but they often include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Chemistry: : In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: : In biological research, this compound has shown potential as a bioactive molecule with various biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: : The compound's potential medicinal applications include its use as a lead compound in drug discovery. Its bioactive properties make it a candidate for the development of new therapeutic agents.
Industry: : In industry, this compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
Similar Compounds: : Some compounds similar to N-(4-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide include other benzothiazole derivatives and furan-based compounds.
Uniqueness: : What sets this compound apart is its specific combination of functional groups and structural features, which contribute to its unique biological and chemical properties.
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Properties
IUPAC Name |
N-(4-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2S/c1-3-9-18-14-11(2)6-4-8-13(14)21-16(18)17-15(19)12-7-5-10-20-12/h1,4-8,10H,9H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWKNVOQQKYGGQL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=CO3)N2CC#C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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